molecular formula C22H16N2O3S2 B412973 S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate CAS No. 164398-62-3

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

Cat. No.: B412973
CAS No.: 164398-62-3
M. Wt: 420.5g/mol
InChI Key: HVNBQUQHTULVQZ-UHFFFAOYSA-N
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Description

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a novel synthetic compound featuring an imidazole core scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The imidazole ring is a five-membered heterocyclic moiety known for its amphoteric nature and wide range of biological activities . This particular molecule is substituted with phenyl, phenylsulfonyl, and benzothioate functional groups, which may influence its electronic properties, solubility, and interaction with biological targets. Researchers can explore this chemical as a key intermediate or precursor in the synthesis of more complex molecules. Its core structure is analogous to that of many pharmacologically active compounds, making it a valuable scaffold for developing new therapeutic agents . Imidazole derivatives are extensively researched for their potential anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties . For instance, some 2,4,5-trisubstituted imidazoles have demonstrated potent antibacterial activity , while other structural classes have shown efficacy as tubulin polymerization inhibitors, a key mechanism in anticancer research . The specific sulfonyl and thioate substituents on this compound may be investigated for their role in modulating biological activity and improving metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNBQUQHTULVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzothioate Moiety: The benzothioate group is introduced through a thiolation reaction, often using benzoyl chloride and thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzothioate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothioate derivatives.

Scientific Research Applications

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole analogs, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (), share a fused aromatic ring system but differ in substitution patterns. Key distinctions include:

  • Substituent Effects : The target compound’s phenylsulfonyl group at the 4-position contrasts with the benzo[d][1,3]dioxol-5-yloxy and fluoro substituents in benzimidazole derivatives. The electron-withdrawing sulfonyl group may reduce nucleophilic attack susceptibility compared to the electron-donating dioxol moiety .
  • Synthetic Routes : Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine derivatives with aldehydes under acidic conditions . In contrast, the target compound’s synthesis likely involves sulfonation and thioesterification steps.
Table 1: Comparative Analysis of Imidazole and Benzimidazole Derivatives
Compound Core Structure Key Substituents Molecular Weight* Notable Properties
Target Compound 1H-imidazole 2-Ph, 4-PhSO₂, 5-benzothioate ~478.5 g/mol High stability, lipophilic
Benzimidazole () Benzo[d]imidazole 6-dioxol-5-yloxy, 5-F, 2-subst-Ph ~380–420 g/mol Antifungal activity, polar

*Calculated based on substituent contributions.

Imidazole Derivatives with Carbonyl Substituents

Imidazole derivatives from (e.g., 5{101}-5{105}) feature bulky substituents such as (benzylamino)carbonyl and (benzyloxy-S-phenylalanyl)carbonyl groups. Key comparisons include:

  • Biological Activity : Compounds like 5{101} with peptide-like substituents are designed for enzyme inhibition (e.g., protease targets), whereas the benzothioate group in the target compound might favor interactions with sulfur-binding enzymes or transporters .

Thiazole and Oxazolidine Derivatives

Thiazole-based compounds (), such as (4S,5S)-thiazol-5-ylmethyl derivatives, differ in core heterocycle but share aromatic substituents. Notable contrasts include:

  • Heterocycle Properties: Thiazoles exhibit greater π-electron deficiency than imidazoles, affecting binding affinity in biological targets.
  • Pharmacokinetics : The benzothioate ester in the target compound could provide slower hydrolysis rates compared to oxazolidine carboxylates, prolonging half-life .

Sulfonyl-Containing Compounds

The phosphorodithioate ester in (O,O-bis(isopropyl) S-[2-[(phenylsulfonyl)amino]ethyl] ester) shares a phenylsulfonyl group but differs in core structure. Key differences:

  • Reactivity : Phosphorodithioates are prone to hydrolysis, whereas the target compound’s benzothioate ester may exhibit greater stability under physiological conditions .
  • Toxicity : Phosphorodithioates are associated with higher toxicity due to cholinesterase inhibition, whereas the target compound’s imidazole-thioester architecture may reduce off-target effects .

Research Findings and Implications

  • Structural Stability: The phenylsulfonyl group in the target compound likely enhances resistance to oxidative degradation compared to analogs with amino or alkyl groups .
  • Biological Performance : The benzothioate ester may improve bioavailability over carboxylate esters, as seen in prodrug designs .

Biological Activity

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H21N3O3S2C_{21}H_{21}N_3O_3S_2 with a molecular weight of 427.5 g/mol. The compound features an imidazole ring, a phenylsulfonyl group, and a benzothioate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The imidazole ring is known for its capacity to chelate metal ions, which can modulate enzyme activities. Moreover, the sulfonyl group may influence the compound's binding affinity to proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Pharmacological Activities

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in resistant cancer cells by disrupting cell cycle progression at the G2/M phase and causing mitotic spindle defects .
  • Analgesic Properties :
    • Analgesic activity has been evaluated through pharmacological tests such as the writhing test and hot plate test. Compounds in this class demonstrated effective pain relief comparable to standard analgesics like celecoxib, with some derivatives showing lower IC50 values than the standard .
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties have been assessed through COX inhibition assays. It has been noted that derivatives containing similar functional groups can inhibit COX-2 enzyme activity effectively, suggesting potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AnticancerCell viability assaysInduced apoptosis in resistant cancer cells
AnalgesicWrithing and hot plate testsComparable efficacy to celecoxib
Anti-inflammatoryCOX inhibition assaysEffective COX-2 inhibition with low IC50 values

Detailed Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study highlighted that this compound exhibited significant cytotoxicity against vincristine-resistant nasopharyngeal cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, indicating its potential as a therapeutic agent against drug-resistant cancers .
  • Analgesic Mechanism :
    • The analgesic effect was linked to the modulation of pain pathways involving COX inhibition and other inflammatory mediators. Molecular docking studies suggested strong binding affinities to COX enzymes, supporting the observed analgesic activities .
  • Safety Profile :
    • Toxicity assessments indicated low acute toxicity levels in animal models, with no significant histopathological changes observed in vital organs post-treatment . This safety profile enhances the compound's viability for further development.

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